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Roxatidine acetate is a prodrug that is rapidly and almost completely absorbed after oral administration and

converted to its active metabolite, roxatidine [1] [2]. The parent compound is not detectable in plasma or

urine [1].

The table below summarizes the key pharmacokinetic parameters of roxatidine:

Parameter Value Conditions / Notes

Bioavailability >95% (almost completely absorbed)
[1]

Oral administration

Time to Peak
Concentration (t~max~)

~1 hour (powder capsule); ~3 hours
(granulated capsule) [1]

Granulated formulation was
better tolerated [1]

Plasma Terminal Half-Life 5-7 hours [1] [3] [4] Granulated capsule; Multiple
doses

Protein Binding 5-7% [3] [4] Low

Route of Elimination Renal [4] As unchanged roxatidine

Urinary Recovery of
Unchanged Drug

55-60% [1]
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Parameter Value Conditions / Notes

Time to Steady State Reached by the fourth dose [1] With repeated daily
administration

Effect of Food No interference with absorption or
disposition [1] [5]

Key Metabolic Reaction Hepatic deacetylation to roxatidine [3]
[4]

Minor involvement of CYP2D6
and CYP2A6 [4]

Special population studies indicate that the pharmacokinetics of roxatidine are consistent across different

ethnic groups [5]. A decrease in total clearance is observed in patients with renal impairment and the elderly,

correlating with their level of renal function [5]. While dose reduction is recommended for patients with

renal impairment, supplementation after hemodialysis is not necessary, as only a small amount is removed by

this process [5]. Excretion in breast milk is negligible [5].

Key Experimental Findings and Protocols

The foundational human pharmacokinetic data was primarily established in the 1980s and 1990s. Key

clinical and analytical methodologies from the search results are summarized below:

Study Focus Core Methodology Key Findings

Basic PK in
Healthy
Volunteers [1]

Single and multiple oral doses (25-100
mg) of powder and granulated capsule

formulations administered to healthy
volunteers. PK parameters were

evaluated using measurements of the
active metabolite, roxatidine.

Linear pharmacokinetics across the 25-
100 mg dose range. The granulated

capsule showed slower release and
better GI tolerance than the powder

capsule [1].

Clinical Dosing
Efficacy [6]

Randomized, double-blind, double-
dummy clinical trial. 276 patients with

active duodenal ulcer received 150 mg
roxatidine either in the early evening or

Early evening and bedtime dosing
resulted in similar 4-week (78% vs.

74%) and 8-week (92% vs. 95%)
healing rates (per-protocol analysis).
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Study Focus Core Methodology Key Findings

at bedtime. Efficacy was assessed via

endoscopic healing at 4 and 8 weeks.

Both regimens effectively reduced ulcer-

related pain [6].

Drug
Interaction
Potential [5]

Specific interaction studies with other

drugs in healthy volunteers.

No pharmacokinetic interactions were

found with theophylline, warfarin,
propranolol, diazepam,
desmethyldiazepam, antipyrine, or
antacids [5].

Analytical
Quantification
[7]

UV derivative spectrophotometry for
estimating roxatidine in human biological

fluids (plasma, urine).

Method described for quantification in
research settings. The full text contains

detailed protocols [7].

Expanded Pharmacological Mechanisms and
Visualizations

Recent research has revealed that roxatidine possesses anti-inflammatory and anti-allergic properties that

extend beyond its classical H2 receptor blockade, involving specific signaling pathways.
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Mechanisms of roxatidine's anti-allergic inflammatory action in mast cells. The diagram illustrates how

roxatidine (RXA) suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in mast

cells stimulated by PMACI (phorbol ester and calcium ionophore) [2]. Its effects are mediated through the

inhibition of three key pathways: the NF-κB cascade (by blocking IKK and IκB-α degradation), the p38

MAPK pathway (by inhibiting MKK3/6 and MK2), and caspase-1 activation [2].

These mechanisms are supported by in vivo studies. In a murine model of anaphylactic shock induced by

compound 48/80, roxatidine (20 mg/kg, orally) suppressed the production of TNF-α, IL-6, and IL-1β and
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increased survival rates [2]. Furthermore, in a house dust mite-induced model of atopic dermatitis,

roxatidine acetate hydrochloride alleviated clinical symptoms, reduced IgE and histamine levels, and helped

restore skin barrier function by increasing the expression of filaggrin, potentially via the aryl hydrocarbon

receptor (AhR) and sirtuin1 (SIRT1) pathways [8].

Conclusion for Research and Development

Roxatidine acetate presents a favorable and well-characterized pharmacokinetic profile, including high oral

bioavailability, a convenient half-life for once-or twice-daily dosing, and a low risk of drug-drug interactions

[1] [5] [4]. While its primary indication is for peptic ulcer disease [6] [4], contemporary research reveals a

promising expansion of its therapeutic potential. The newly discovered anti-inflammatory and anti-allergic

properties, mediated via suppression of the NF-κB and p38 MAPK pathways [2] [8], suggest that roxatidine

could be repurposed for conditions like atopic dermatitis and other allergic inflammatory diseases,

warranting further clinical investigation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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